

Crystal Structure Analysis of 2-(2,5-dimethylphenyl)benzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2-(2,5-dimethylphenyl)benzoic Acid

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For the attention of: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive analysis of the crystal structure of **2-(2,5-dimethylphenyl)benzoic acid** is crucial for understanding its solid-state properties, which are of significant interest in pharmaceutical development and materials science. This document aims to provide an in-depth technical guide on the crystallographic analysis of this compound. However, a thorough search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for **2-(2,5-dimethylphenyl)benzoic acid**.

Therefore, to illustrate the principles and methodologies, this guide will focus on a closely related and structurally characterized compound: N-(2,5-Dimethylphenyl)-2-methylbenzamide. This analogue shares the key 2,5-dimethylphenyl moiety, and its detailed crystal structure analysis provides a valuable proxy for understanding the experimental protocols and data presentation relevant to the target molecule.

Representative Crystal Structure Data: N-(2,5-Dimethylphenyl)-2-methylbenzamide

The following tables summarize the crystallographic data obtained from the single-crystal X-ray diffraction analysis of N-(2,5-Dimethylphenyl)-2-methylbenzamide.^[1]

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical Formula	C ₁₆ H ₁₇ NO
Formula Weight	239.31
Temperature	295 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	4.90104 (10) Å
b	5.85657 (16) Å
c	45.8291 (12) Å
Volume	1315.45 (6) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.207 Mg/m ³
Absorption Coefficient	0.08 mm ⁻¹
Data Collection	
Diffractometer	Oxford Diffraction Xcalibur Ruby Gemini
Reflections Collected	22131
Independent Reflections	1414 [R(int) = 0.037]
Refinement	
Refinement Method	Full-matrix least-squares on F ²
Data / Restraints / Parameters	1414 / 0 / 165
Goodness-of-fit on F ²	1.20
Final R indices [I>2σ(I)]	R1 = 0.044, wR2 = 0.097

R indices (all data)

R1 = 0.046, wR2 = 0.098

Table 2: Selected Bond Lengths and Angles.

Bond	Length (Å)	Angle	Degree (°)
O1—C8	1.234(2)	O1—C8—N1	122.5(2)
N1—C8	1.345(2)	O1—C8—C9	120.9(2)
N1—C1	1.428(2)	N1—C8—C9	116.6(2)
C1—C2	1.391(3)	C8—N1—C1	126.8(2)
C1—C6	1.394(3)	N1—C1—C2	120.3(2)
C2—C3	1.383(3)	N1—C1—C6	119.5(2)

Table 3: Torsion Angles.

Atoms (A-B-C-D)	Angle (°)
O1—C8—N1—C1	-176.9(2)
C9—C8—N1—C1	3.6(3)
C8—N1—C1—C2	48.0(3)
C8—N1—C1—C6	-131.8(2)

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps. The following sections detail the methodologies typically employed, based on the analysis of N-(2,5-Dimethylphenyl)-2-methylbenzamide.[\[1\]](#)

Synthesis and Crystallization

The initial step is the synthesis of the target compound. For the representative molecule, N-(2,5-Dimethylphenyl)-2-methylbenzamide was prepared according to established synthetic

methods.^[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethanol solution at room temperature.^[1] This process is critical as the quality of the crystal directly impacts the resolution and accuracy of the resulting structure.

X-ray Data Collection

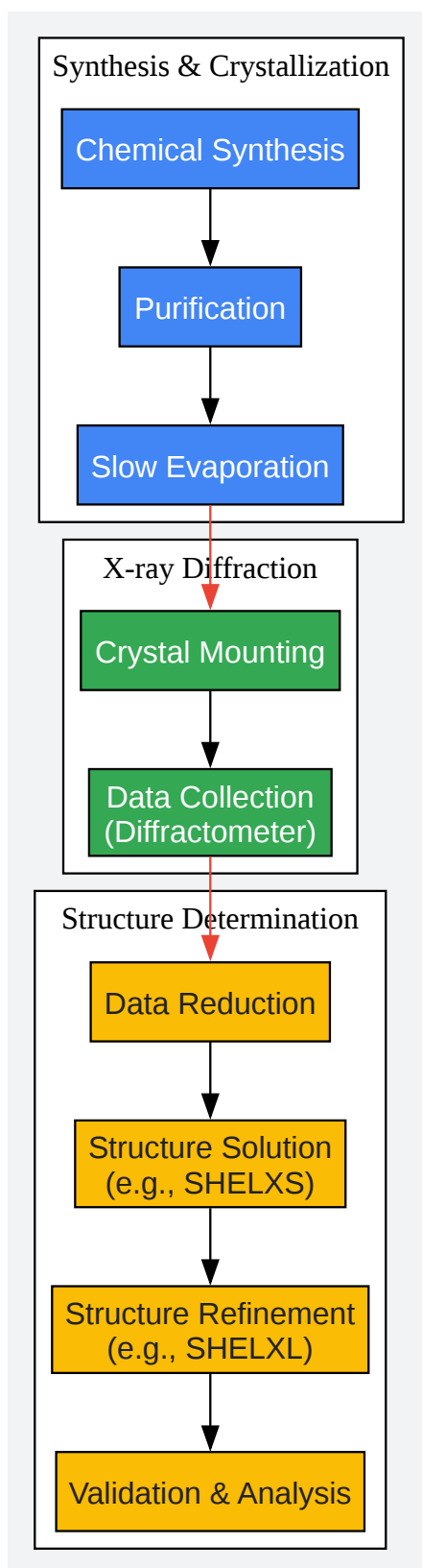
A single crystal of suitable size and quality is mounted on a diffractometer. For the analogue compound, an Oxford Diffraction Xcalibur Ruby Gemini diffractometer was used.^[1] The crystal is maintained at a constant temperature (295 K in this case) and irradiated with monochromatic X-rays (Mo K α radiation, $\lambda = 0.71073$ Å). As the crystal is rotated, a series of diffraction patterns are collected by a detector. These patterns contain information about the electron density distribution within the crystal.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares on F^2 .^[1] During refinement, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.^[1]

Visualizations

Diagrams are essential for visualizing experimental workflows and molecular interactions.



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Caption: Workflow for Crystal Structure Determination.

Intermolecular Interactions

In the crystal structure of the analogue N-(2,5-Dimethylphenyl)-2-methylbenzamide, molecules are linked by intermolecular N—H...O hydrogen bonds, forming chains along the a-axis of the crystal.[1] The two aromatic rings within the molecule are nearly coplanar.[1] While **2-(2,5-dimethylphenyl)benzoic acid** would lack the N-H donor, it would be expected to form strong O—H...O hydrogen bonds between the carboxylic acid groups, typically resulting in centrosymmetric dimers, a common structural motif for benzoic acids.[2]



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Caption: Expected Hydrogen Bonding and Crystal Packing.

Conclusion

While the specific crystal structure of **2-(2,5-dimethylphenyl)benzoic acid** remains to be determined and published, the analysis of the closely related compound N-(2,5-Dimethylphenyl)-2-methylbenzamide provides a robust framework for understanding the necessary experimental procedures and the nature of the data that would be obtained. The methodologies of single-crystal X-ray diffraction are well-established and would allow for a detailed characterization of the three-dimensional atomic arrangement, intermolecular interactions, and solid-state packing of the target molecule. Such data is invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored properties. Future research should focus on obtaining single crystals of **2-(2,5-dimethylphenyl)benzoic acid** to elucidate its definitive crystal structure.

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References

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